2-[(3S)-1-methylpiperidin-1-ium-3-yl]oxyacetate
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Overview
Description
2-[(3S)-1-methylpiperidin-1-ium-3-yl]oxyacetate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
The synthesis of 2-[(3S)-1-methylpiperidin-1-ium-3-yl]oxyacetate can be achieved through several synthetic routesThe reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine nitrogen, allowing for nucleophilic substitution reactions .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of protecting groups, such as tert-butyldimethylsilyl chloride, can also be employed to protect sensitive functional groups during the synthesis .
Chemical Reactions Analysis
2-[(3S)-1-methylpiperidin-1-ium-3-yl]oxyacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced piperidine derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon. Major products formed from these reactions include various substituted piperidine derivatives and N-oxides .
Scientific Research Applications
2-[(3S)-1-methylpiperidin-1-ium-3-yl]oxyacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives, which are important in medicinal chemistry.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 2-[(3S)-1-methylpiperidin-1-ium-3-yl]oxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved may include modulation of neurotransmitter release, inhibition of enzyme activity, or binding to receptor sites, leading to various biological effects .
Comparison with Similar Compounds
2-[(3S)-1-methylpiperidin-1-ium-3-yl]oxyacetate can be compared with other similar compounds, such as:
1-methylpiperidine: A simpler piperidine derivative without the oxyacetate group.
3-methylpiperidine: Another piperidine derivative with a methyl group at a different position.
N-oxides of piperidine: Compounds where the nitrogen atom is oxidized, leading to different reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives .
Properties
IUPAC Name |
2-[(3S)-1-methylpiperidin-1-ium-3-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-9-4-2-3-7(5-9)12-6-8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYLSTDSVPBFHK-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+]1CCCC(C1)OCC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[NH+]1CCC[C@@H](C1)OCC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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